2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Beschreibung
The compound 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:
- A 3-bromophenyl group at the 4-position.
- A tetrahydrofuran-2-ylmethyl moiety at the 6-position.
- A methyl group at the 7-position.
- A cyano group at the 3-position.
Its structure has been confirmed via NMR and HRMS (ESI), as reported in . The bromophenyl group enhances electrophilic character, while the tetrahydrofuran-derived side chain may improve solubility and conformational flexibility.
Eigenschaften
IUPAC Name |
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-27-15)18(16(10-23)20(24)28-17)13-4-2-5-14(22)9-13/h2,4-5,8-9,15,18H,3,6-7,11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPALQMQYXDRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer and antimicrobial activities, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrano-pyridine core with various substituents that influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of a bromophenyl group is often linked to enhanced cytotoxicity against various cancer cell lines.
Case Study:
In a study examining derivatives of pyrano-pyridine compounds, the compound demonstrated an IC50 value of 23.30 ± 0.35 µM against the Jurkat cell line, indicating potent activity compared to standard drugs like doxorubicin . The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring significantly impact cytotoxic effects.
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Study:
Research involving thiazole derivatives indicated that certain structural modifications led to significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 20 to 40 µM .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound C | S. aureus | 20 | |
| Compound D | E. coli | 40 | |
| Standard Drug | Ceftriaxone | 4 |
The biological activity of the compound is believed to arise from its ability to interact with specific molecular targets within cells. For anticancer effects, it may inhibit critical pathways involved in cell proliferation and survival, while for antimicrobial activity, it disrupts bacterial cell wall synthesis or function.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 4-Position
The aryl group at the 4-position significantly influences electronic and steric properties. Key analogs include:
Key Observations :
Variations at the 6-Position
The 6-position side chain impacts solubility and stereoelectronic effects:
Key Observations :
- The tetrahydrofuran-2-ylmethyl group in the target compound provides a balance between hydrophilicity and lipophilicity, unlike the polar hydroxymethyl () or basic pyridinylmethyl () groups.
- Substituents like hydroxymethyl () may improve aqueous solubility but reduce metabolic stability due to oxidative susceptibility .
Core Structure Modifications
Analogous compounds with divergent fused-ring systems:
Key Observations :
- Pyrano[3,2-c]pyridine (target) vs.
- Pyrano[3,2-b]pyran derivatives () exhibit higher melting points, suggesting stronger crystal packing due to planar pyran rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
